
2-Isopropyl-5-hydroxymethyl-1,3-dioxane
Vue d'ensemble
Description
2-Isopropyl-5-hydroxymethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O3. It is a member of the 1,3-dioxane family, which are cyclic acetals commonly used in organic synthesis and as intermediates in various chemical reactions. This compound is characterized by its stability and versatility, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-hydroxymethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high throughput and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-hydroxymethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like alkoxides, amines, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropyl-5-hydroxymethyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating selective reactions and improving yields.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, resins, and other materials requiring stable cyclic acetals.
Mécanisme D'action
The mechanism by which 2-Isopropyl-5-hydroxymethyl-1,3-dioxane exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethyl-1,3-dioxane: Similar structure but lacks the isopropyl group, making it less sterically hindered and more reactive.
2-Isopropyl-5-methoxy-1,3-dioxane: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
2,2,5-Trimethyl-1,3-dioxane: More sterically hindered due to additional methyl groups, leading to different reactivity and stability.
Uniqueness
2-Isopropyl-5-hydroxymethyl-1,3-dioxane is unique due to its balance of stability and reactivity. The presence of the isopropyl group provides steric hindrance, enhancing its stability, while the hydroxymethyl group allows for versatile chemical transformations. This combination makes it particularly valuable in applications requiring both stability and reactivity.
Propriétés
IUPAC Name |
(2-propan-2-yl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZETUFLYPMIVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OCC(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246452 | |
| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-53-2 | |
| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)

![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)
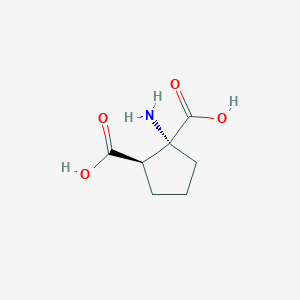
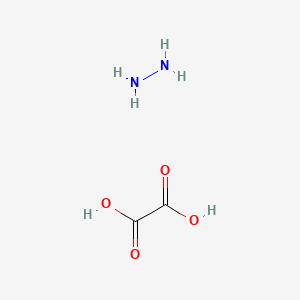
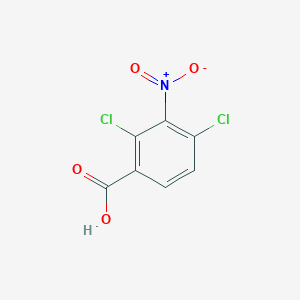
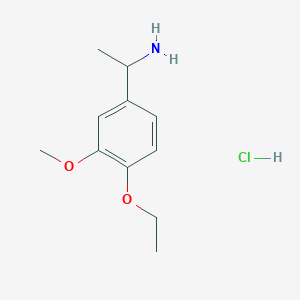
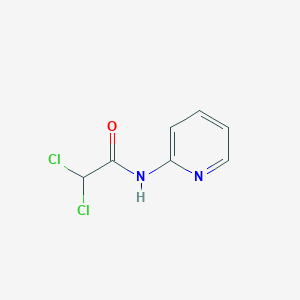

![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)

![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)
